Arsonium, trimethyl-, methylide

Beschreibung

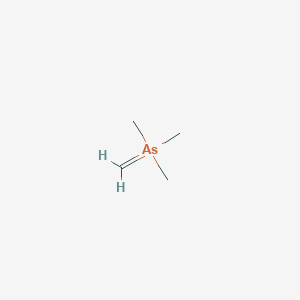

Arsonium, trimethyl-, methylide (systematic name: Trimethylarsonium methylide; formula: Me₃As–CH₂) is a trivalent arsenic-based ylide compound. It consists of a trimethylarsenic moiety (Me₃As⁺) bonded to a methylide group (CH₂⁻), forming a zwitterionic structure. This compound is notable for its role in polymerization and cyclopropanation reactions, where it acts as a C1 building block .

Eigenschaften

IUPAC Name |

trimethyl(methylidene)-λ5-arsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11As/c1-5(2,3)4/h1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHWAAWDFOUAKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](=C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11As | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173035 | |

| Record name | Arsonium, trimethyl-, methylide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19415-86-2 | |

| Record name | Arsonium, trimethyl-, methylide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019415862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsonium, trimethyl-, methylide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Arsonium, trimethyl-, methylide can be synthesized through the Corey-Chaykovsky reaction , which involves the deprotonation of trimethylsulfoxonium iodide with a strong base to generate the ylide . This ylide can then react with various carbonyl compounds to form the desired product.

Industrial Production Methods: .

Analyse Chemischer Reaktionen

Types of Reactions: Arsonium, trimethyl-, methylide undergoes several types of reactions, including:

Oxidation: The compound can be oxidized to form various arsenic-containing products.

Reduction: It can be reduced under specific conditions to yield different organoarsenic compounds.

Substitution: The ylide can participate in substitution reactions, particularly with carbonyl compounds, to form epoxides and other cyclic structures.

Common Reagents and Conditions:

Strong Bases: Used to deprotonate the precursor to form the ylide.

Carbonyl Compounds: React with the ylide to form the desired products.

Oxidizing and Reducing Agents: Employed to modify the oxidation state of the arsenic atom.

Major Products:

Epoxides: Formed through the reaction of the ylide with carbonyl compounds.

Cyclic Structures: Such as aziridines and cyclopropanes, formed through various cyclization reactions.

Wissenschaftliche Forschungsanwendungen

Arsonium, trimethyl-, methylide has several applications in scientific research, including:

Organic Synthesis: Used as a reagent in the synthesis of epoxides, aziridines, and other cyclic compounds.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly those involving epoxide intermediates.

Polymer Chemistry: Utilized in the copolymerization of arsonium and sulfoxonium ylides to create novel polymeric materials with unique fluorescence properties.

Wirkmechanismus

The mechanism of action of arsonium, trimethyl-, methylide involves the formation of a ylide through deprotonation. This ylide acts as a nucleophile, attacking electrophilic centers such as carbonyl compounds. The resulting intermediate undergoes intramolecular nucleophilic attack, leading to the formation of cyclic products .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Trimethylarsonium methylide belongs to the ylide family, which includes sulfur-, phosphorus-, and arsenic-based derivatives. Below is a detailed comparison with structurally and functionally analogous compounds:

Table 1: Structural and Functional Comparison of Ylides

Key Findings from Comparative Studies:

Reactivity in Polymerization: Trimethylarsonium methylide outperforms sulfoxonium ylides in borane-initiated copolymerization due to reduced steric hindrance around the arsenic center. This allows efficient formation of C1/C3 block terpolymers, whereas sulfoxonium ylides require substituted monomers for copolymer stability .

Cyclopropanation Efficiency: In MIRC cyclopropanation, trimethylarsonium methylide produces chiral cyclopropanes with high enantioselectivity when paired with diarylprolinol silyl ether catalysts. This contrasts with sulfur ylides, which are more commonly used for epoxidation .

Toxicity and Environmental Impact: Arsenic-based ylides (e.g., Me₃As–CH₂) pose higher toxicity risks compared to sulfur or phosphorus analogs. Monomethylarsonous acid (MMA(III)), a related arsenic species, is known to inhibit DNA repair enzymes like PARP-1 and XPA .

Synthetic Flexibility: Trimethylarsonium methylide can be modified with substituents (e.g., benzyl, prenyl) to tune polymer properties, whereas sulfoxonium ylides require complex substitutions (e.g., dimethylamino groups) for similar versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.